2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

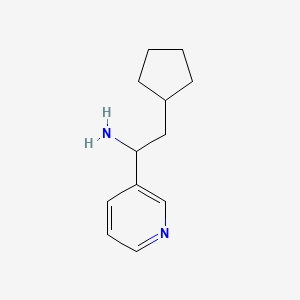

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine (CAS: 1248677-72-6) is a chiral primary amine with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol. Its structure features a pyridin-3-yl group attached to the α-carbon of the ethanamine backbone and a cyclopentyl substituent at the β-carbon (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules or ligands . The cyclopentyl group enhances steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties in drug development.

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and pyridine-3-carboxaldehyde.

Formation of Intermediate: The cyclopentanone undergoes a condensation reaction with pyridine-3-carboxaldehyde to form an intermediate compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of saturated amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can introduce different substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structurally related ethan-1-amine derivatives share the pyridinyl-ethylamine scaffold but differ in substituents, stereochemistry, and functional groups. Below is a systematic comparison of key analogues:

Table 1: Structural and Physicochemical Comparison of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine and Analogues

Structural and Functional Differences

Substituent Effects: The cyclopentyl group in the target compound increases hydrophobicity (predicted logP ~2.5) compared to smaller substituents like hydrogen or methoxy groups. This enhances membrane permeability but may reduce aqueous solubility . Fluorinated or methoxylated analogues (e.g., 2,2-difluoro or 2,2-dimethoxy derivatives) alter electronic properties and metabolic stability. Fluorine atoms can block oxidative metabolism, while methoxy groups increase hydrogen-bonding capacity .

Stereochemical Considerations :

- The target compound and its positional isomer (1-cyclopentyl-2-(pyridin-3-yl)ethan-1-amine) demonstrate how stereochemistry impacts molecular recognition. The cyclopentyl group’s placement (α vs. β) may create distinct steric environments for chiral interactions .

The pyridin-3-yl group’s nitrogen orientation may facilitate coordination with metal catalysts or hydrogen bonding in biological targets, a feature exploited in asymmetric synthesis .

Biological Activity

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18N2 and a molecular weight of approximately 202.30 g/mol. Its structure includes a cyclopentyl group and a pyridine ring, which contribute to its unique pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antimicrobial Activity

- The compound has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis. Studies have reported low IC50 values, indicating potent inhibitory effects against this pathogen.

2. Anti-fibrotic Properties

- Preliminary data suggest that this compound may possess anti-fibrotic properties, making it a candidate for treating fibrotic diseases. Its unique structure allows for interactions with various biological targets, essential for drug development.

3. Neuroprotective Effects

- Some studies have explored the neuroprotective effects of similar compounds, suggesting that derivatives of this compound may modulate neuroinflammatory pathways, potentially benefiting conditions like Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific receptors or enzymes, modulating their activity to elicit biological effects. Molecular docking studies have been employed to predict how this compound interacts with proteins involved in disease pathways, providing insights into its therapeutic potential .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of various derivatives of this compound against M. tuberculosis. The derivatives showed varying degrees of activity, with some achieving IC50 values below 10 µM, indicating strong antimicrobial potential . -

Neuroprotection :

In a model of neuroinflammation, compounds structurally related to this compound demonstrated the ability to reduce pro-inflammatory cytokines, suggesting a potential role in neuroprotection .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-cyclopentyl-1-pyridin-3-ylethanamine |

InChI |

InChI=1S/C12H18N2/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11/h3,6-7,9-10,12H,1-2,4-5,8,13H2 |

InChI Key |

NDWMOOWCGKLQPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(C2=CN=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.